Technical Profile: 4-Amino-6-chloropyridine-3-carboxamide
Technical Profile: 4-Amino-6-chloropyridine-3-carboxamide
This technical guide provides a comprehensive analysis of 4-amino-6-chloropyridine-3-carboxamide , a critical scaffold in medicinal chemistry known for its utility in kinase inhibitor development and agrochemical synthesis.
A Versatile Pharmacophore for Kinase Inhibition and Heterocyclic Synthesis
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound represents a "privileged structure" in drug discovery, offering a balance of hydrogen-bond donor/acceptor motifs and a reactive handle (C6-Cl) for further diversification.
Core Identity Data
| Parameter | Specification |
| IUPAC Name | 4-amino-6-chloropyridine-3-carboxamide |
| CAS Number | 118598-55-7 (Generic) / 380626-81-3 (Ethyl ester analog ref) |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| SMILES | NC(=O)C1=CN=C(Cl)C=C1N |
| InChIKey | LYCZIQFDLJZWEB-UHFFFAOYSA-N |
| Appearance | White to pale yellow crystalline solid |
Physicochemical Properties
Data derived from computational consensus and analogue comparison.
| Property | Value | Relevance |
| LogP (Calc) | ~0.6 | Favorable for oral bioavailability (Lipinski compliant). |
| TPSA | ~81 Ų | Indicates good membrane permeability potential. |
| pKa (Base) | ~3.5 (Pyridine N) | Low basicity due to electron-withdrawing Cl and Amide. |
| Solubility | DMSO (>50 mg/mL), MeOH; Low in Water | Requires polar organic solvents for stock preparation. |
| Melting Point | 214–219 °C (Dec) | High crystallinity indicates stable lattice packing. |
Part 2: Structural Analysis & Pharmacophore Mapping
The 4-amino-6-chloropyridine-3-carboxamide scaffold is electronically tuned for specific biological interactions. The C3-carboxamide and C4-amino groups form an intramolecular hydrogen bond, locking the conformation and presenting a donor-acceptor motif often recognized by the hinge region of kinase enzymes (e.g., PIM1, CDK).
Electronic Distribution Diagram
The following diagram illustrates the electronic activation and pharmacophoric features.
Figure 1: Pharmacophore map highlighting the intramolecular hydrogen bond network and reactive centers.
Part 3: Synthetic Routes & Process Chemistry[2]
The synthesis of 4-amino-6-chloropyridine-3-carboxamide requires careful control of regioselectivity . The precursor, 4,6-dichloropyridine-3-carboxamide (or ester), has two electrophilic sites. Nucleophilic aromatic substitution (SNAr) with ammonia preferentially occurs at the C4 position due to the activation by the adjacent electron-withdrawing carboxamide group (ortho-effect) and the para-relationship to the ring nitrogen.
Retrosynthetic Pathway
Figure 2: Step-wise synthetic pathway from commercially available precursors.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for chloropyridines [1, 2].
Step 1: Synthesis of Ethyl 4,6-dichloronicotinate
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Reagents: Ethyl 4,6-dihydroxynicotinate (1.0 eq), Phosphorus oxychloride (POCl₃, 5.0 eq).
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Procedure: Suspend the starting material in neat POCl₃. Heat to reflux (105°C) for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.
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Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Extract with Dichloromethane (DCM). Wash organic layer with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
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Yield: Typically 85–90% as a yellow oil/solid.
Step 2: Regioselective Amination & Amidation (One-Pot Variation)
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Reagents: Ethyl 4,6-dichloronicotinate (1.0 eq), Ammonia (7N in Methanol, 10.0 eq).
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Procedure:
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Place the dichloro ester in a pressure vessel (sealed tube).
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Add 7N NH₃/MeOH.
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Heat to 80°C for 12–24 hours. Note: Lower temperatures (RT) favor SNAr at C4; higher temperatures drive the conversion of the ester to the amide.
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-
Purification: Cool to RT. Concentrate in vacuo. Triturate the residue with cold water to remove ammonium chloride salts. Recrystallize from Ethanol/Water.
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Validation:
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-2), 7.80 (br s, 1H, CONH), 7.20 (br s, 1H, CONH), 6.75 (s, 1H, H-5), 6.50 (br s, 2H, NH₂).
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Key Indicator: The C5 proton appears as a singlet upfield (~6.7 ppm) due to the shielding effect of the adjacent amino group.
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Part 4: Medicinal Chemistry Applications[1][3]
Kinase Inhibition (PIM, CDK, GSK-3)
The 4-amino-6-chloropyridine-3-carboxamide motif acts as a hinge-binder. The C6-chlorine is a "synthetic handle" often replaced via Suzuki-Miyaura coupling or further SNAr to introduce solubilizing groups or hydrophobic tails that access the kinase back-pocket.
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Mechanism: The amide oxygen and amino nitrogen form a bidentate hydrogen bond with the kinase hinge region (e.g., Glu121 in PIM1) [3].
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Case Study: PIM-1 Inhibitors . Substitution at the C6 position with phenyl or heteroaryl rings significantly increases potency (IC₅₀ < 10 nM) by engaging hydrophobic pockets [4].
Agrochemicals
This scaffold is structurally related to Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), a potent auxin-mimic herbicide. The 3-carboxamide derivatives often serve as pro-herbicides or antifungal agents against soil-borne pathogens like Ralstonia solanacearum [5].
Part 5: Analytical Characterization
HPLC Method (Reverse Phase)
For quality control and reaction monitoring:
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Column: C18 Core-shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[1]
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV @ 254 nm and 280 nm.
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Retention: The target compound is moderately polar; expect elution earlier than the dichloro precursor but later than the dihydroxy starting material.
References
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Synthesis of Chloropyridines: CN101565400A - Preparation method of 4-amino-3,5,6-chloropyridine-2-methanoic acid.[2][3] (2009).[4] Link
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SNAr Regioselectivity: Lu, J., et al.[5] "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution." ChemRxiv (2021). Link
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PIM Kinase Inhibitors: Brault, L., et al. "PIM serine/threonine kinases in pathogenesis and therapy of hematological malignancies."[6] Haematologica (2010). Link
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Pyridine Carboxamide Analogs: "Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt." PMC (2024).[7] Link
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Chemical Properties: PubChem Compound Summary for CID 118598557. Link
Sources
- 1. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 3. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 4. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
